molecular formula C11H13BrN2O B13879005 1-(3-Bromo-2-methylphenyl)-2-piperazinone

1-(3-Bromo-2-methylphenyl)-2-piperazinone

Katalognummer: B13879005
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: ZQJSMSRPLSHABD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-methylphenyl)-2-piperazinone is an organic compound that features a brominated aromatic ring attached to a piperazinone moiety

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-2-methylphenyl)-2-piperazinone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylphenyl derivatives, followed by the introduction of the piperazinone group through nucleophilic substitution reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Analyse Chemischer Reaktionen

1-(3-Bromo-2-methylphenyl)-2-piperazinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-methylphenyl)-2-piperazinone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2-methylphenyl)-2-piperazinone involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and the piperazinone moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Bromo-2-methylphenyl)-2-piperazinone include other brominated aromatic piperazinones and related derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, biology, and materials science.

Eigenschaften

Molekularformel

C11H13BrN2O

Molekulargewicht

269.14 g/mol

IUPAC-Name

1-(3-bromo-2-methylphenyl)piperazin-2-one

InChI

InChI=1S/C11H13BrN2O/c1-8-9(12)3-2-4-10(8)14-6-5-13-7-11(14)15/h2-4,13H,5-7H2,1H3

InChI-Schlüssel

ZQJSMSRPLSHABD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)N2CCNCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.